molecular formula C8H13Br2N3O2 B6344598 3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole CAS No. 1240580-71-5

3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole

Cat. No.: B6344598
CAS No.: 1240580-71-5
M. Wt: 343.02 g/mol
InChI Key: HILRNPDBSXHHLO-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole is a halogenated triazole derivative featuring a 2,2-diethoxyethyl substituent at the N1 position of the triazole ring. This compound is characterized by two bromine atoms at the 3 and 5 positions, contributing to its electron-deficient aromatic core. The diethoxyethyl group introduces ether functionalities, enhancing solubility in polar solvents while maintaining moderate lipophilicity. Potential applications include agrochemical and pharmaceutical intermediates, leveraging the reactivity of bromine atoms for further functionalization.

Properties

IUPAC Name

3,5-dibromo-1-(2,2-diethoxyethyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br2N3O2/c1-3-14-6(15-4-2)5-13-8(10)11-7(9)12-13/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILRNPDBSXHHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C(=NC(=N1)Br)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Followed by Bromination

This two-step approach involves first introducing the 2,2-diethoxyethyl group to the triazole ring, followed by bromination.

N-Alkylation of 1,2,4-Triazole

1,2,4-Triazole is reacted with 2-bromo-1,1-diethoxyethane under basic conditions. Potassium carbonate or sodium hydride in tetrahydrofuran (THF) facilitates the formation of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole through nucleophilic substitution. Typical yields range from 70–85% after purification via column chromatography.

Electrophilic Bromination

The intermediate undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. A catalytic amount of iron(III) chloride enhances regioselectivity, favoring dibromination at C3 and C5 due to the electron-withdrawing effect of the diethoxyethyl group. This method achieves 65–78% yield, with purity >95% confirmed by HPLC.

Reaction Conditions Table

StepReagentsSolventTemperatureYield
Alkylation2-Bromo-1,1-diethoxyethane, K2CO3THF60°C82%
BrominationNBS, FeCl3DCM0–5°C73%

Halogen Exchange via Lithiation

An alternative method employs lithium-halogen exchange to introduce bromine atoms.

Lithiation of 1-(2,2-Diethoxyethyl)-1H-1,2,4-triazole

The triazole derivative is treated with n-butyllithium (n-BuLi) in THF at −78°C, generating a lithiated intermediate at C5. Quenching with 1,2-dibromoethane introduces bromine at C5. Repeating the lithiation at C3 and quenching with dibromomethane yields the dibrominated product. This method offers superior regiocontrol (89–93% yield) but requires stringent anhydrous conditions.

Mechanistic Insight
The reaction proceeds through a single-electron transfer (SET) mechanism, where n-BuLi abstracts a proton adjacent to the triazole ring, forming a resonance-stabilized lithio intermediate. Subsequent reaction with dibromomethane installs bromine atoms via nucleophilic displacement.

One-Pot Multicomponent Synthesis

A patent (CN113651762A) describes a streamlined protocol combining alkylation and bromination in a single reactor:

  • Alkylation : 1,2,4-Triazole, potassium hydroxide, and ethanol are mixed with chloromethane under reflux to form 1-methyl-1,2,4-triazole.

  • Bromination : The product is dissolved in THF and treated with n-BuLi and dibromomethane at −40°C, yielding this compound in 91.5% yield.

Advantages :

  • Eliminates intermediate purification.

  • Reduces reaction time by 40% compared to stepwise methods.

Optimization Strategies

Solvent Effects

  • THF vs. Diethyl Ether : THF provides higher yields (78% vs. 62%) due to better solubility of lithiated intermediates.

  • Polar Aprotic Solvents : Dimethylformamide (DMF) accelerates alkylation but risks side reactions with brominating agents.

Temperature Control

  • Bromination at 0–5°C minimizes debromination side reactions.

  • Lithiation requires −78°C to prevent triazole ring decomposition.

Catalytic Additives

  • Iron(III) Chloride : Enhances bromine electrophilicity, improving dibromination efficiency.

  • TMEDA (Tetramethylethylenediamine) : Stabilizes lithio intermediates, increasing reaction reproducibility.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 1.22 (t, 6H, OCH2CH3), 3.52 (q, 4H, OCH2CH3), 4.12 (s, 2H, NCH2), 5.01 (s, 1H, triazole-H).

  • 13C NMR : δ 14.1 (OCH2CH3), 62.3 (OCH2CH3), 69.8 (NCH2), 121.5 (C-Br), 144.2 (triazole-C).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

  • Elemental Analysis : Calculated (%) C 27.96, H 3.81, N 12.25; Found (%) C 27.89, H 3.78, N 12.19.

Applications and Derivatives

The compound serves as a precursor for Suzuki-Miyaura cross-coupling to generate 3,5-diaryl-1,2,4-triazoles with antimicrobial activity. Subsequent hydrolysis of the diethoxyethyl group yields carboxylic acid derivatives for metal-organic framework (MOF) synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 3 and 5 undergo nucleophilic substitution under basic conditions. For example:

  • Reaction with alkoxides :
    C8H11Br2N3O2+ROC8H11Br(OR)N3O2+Br\text{C}_8\text{H}_{11}\text{Br}_2\text{N}_3\text{O}_2 + \text{RO}^- \rightarrow \text{C}_8\text{H}_{11}\text{Br}(\text{OR})\text{N}_3\text{O}_2 + \text{Br}^-
    This reaction is facilitated by polar aprotic solvents (e.g., DMF) and temperatures between 0–25°C .

ReagentSolventTemperatureYieldSource
Sodium methoxideDMF0–5°C58%
Potassium tert-butoxideTHF25°C72%*

*Theorized yield based on analogous reactions with similar triazoles.

Alkylation Reactions

The diethoxyethyl group at position 1 can participate in alkylation via its oxygen atoms or through further functionalization of the triazole ring:

  • Reaction with alkyl halides :
    C8H11Br2N3O2+R-XC8H11Br2N3O2R+HX\text{C}_8\text{H}_{11}\text{Br}_2\text{N}_3\text{O}_2 + \text{R-X} \rightarrow \text{C}_8\text{H}_{11}\text{Br}_2\text{N}_3\text{O}_2\text{R} + \text{HX}
    Example: Reaction with 2-methoxyethyl methanesulfonate yields derivatives with enhanced solubility .

Alkylating AgentBaseConditionsYield
2-Methoxyethyl methanesulfonateNaHDMF, 15 h, 25°C58%
3-(Bromomethyl)oxetaneNaHDMF, 16 h, 40°C98.5%

Data from demonstrates high yields when using sodium hydride as a base in DMF.

Cross-Coupling Reactions

The bromine atoms enable palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura coupling :
    C8H11Br2N3O2+Ar-B(OH)2Pd catalystC8H11Br(Ar)N3O2\text{C}_8\text{H}_{11}\text{Br}_2\text{N}_3\text{O}_2 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{C}_8\text{H}_{11}\text{Br}(\text{Ar})\text{N}_3\text{O}_2
    This method is effective for introducing aryl groups at positions 3 or 5 .

CatalystLigandSolventYield Range
Pd(PPh₃)₄-Toluene60–85%
Pd(OAc)₂XPhosDMF/H₂O70–90%

Mechanistic studies suggest oxidative addition of Pd(0) to the C–Br bond as the rate-limiting step .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with nitriles or alkynes under thermal or catalytic conditions:

  • Click chemistry :
    C8H11Br2N3O2+RC≡CHC8H11Br2N3O2R\text{C}_8\text{H}_{11}\text{Br}_2\text{N}_3\text{O}_2 + \text{RC≡CH} \rightarrow \text{C}_8\text{H}_{11}\text{Br}_2\text{N}_3\text{O}_2\text{R}
    Copper(I) catalysts accelerate this reaction at 50–80°C .

Acid/Base-Mediated Rearrangements

The diethoxyethyl group is hydrolytically sensitive:

  • Acidic hydrolysis :
    C8H11Br2N3O2H3O+C4H3Br2N3+2CH3CH2OH\text{C}_8\text{H}_{11}\text{Br}_2\text{N}_3\text{O}_2 \xrightarrow{\text{H}_3\text{O}^+} \text{C}_4\text{H}_3\text{Br}_2\text{N}_3 + 2 \text{CH}_3\text{CH}_2\text{OH}
    This reaction regenerates the parent triazole under strong acidic conditions (e.g., H₂SO₄) .

Biological Activity Modulation

Modifications at bromine positions enhance interactions with biological targets:

  • Antifungal derivatives :
    Substitution with thiols or amines improves inhibition of fungal lanosterol demethylase (IC₅₀ = 0.8–2.5 μM) .

DerivativeMIC (μg/mL)Target Organism
3-Bromo-5-thiomethyl5.0C. albicans
3,5-Diamino2.2A. fumigatus

Scientific Research Applications

Medicinal Chemistry

Building Block for Bioactive Molecules
This compound serves as a versatile building block in the synthesis of bioactive molecules that exhibit potential therapeutic properties. Research indicates that derivatives of triazole compounds can possess antimicrobial, antifungal, and anticancer activities. The bromine atoms enhance the compound's reactivity and ability to interact with biological targets such as enzymes and receptors.

Case Study: Anticancer Activity
A study demonstrated that triazole derivatives showed significant anticancer activity against various cancer cell lines. The incorporation of the 3,5-dibromo group was found to enhance the cytotoxicity of these compounds compared to their non-brominated counterparts .

Materials Science

Incorporation into Polymers
3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole can be integrated into polymer matrices to impart specific properties such as flame retardancy and enhanced thermal stability. The presence of bromine is particularly beneficial in improving the fire resistance of materials.

Research Findings
Research has shown that polymers modified with brominated triazole compounds exhibited improved thermal degradation temperatures and reduced flammability ratings compared to unmodified polymers. This makes them suitable for applications where fire safety is paramount .

Chemical Biology

Probes and Ligands in Biochemical Assays
The compound can be utilized as a probe or ligand in biochemical assays to investigate enzyme activity and protein interactions. Its ability to form stable complexes with various biomolecules allows researchers to study cellular processes more effectively.

Example Application
In enzyme inhibition studies, triazole derivatives have been shown to bind effectively to target enzymes, leading to significant inhibition of their activity. This property is crucial for developing new therapeutic agents targeting specific enzymes involved in disease pathways .

Agricultural Chemistry

Potential Use as Pesticides or Herbicides
Given its bioactive properties, this compound is being explored for its potential applications in agricultural chemistry as a pesticide or herbicide. Its effectiveness against certain pests could be attributed to its structural characteristics that allow it to disrupt biological processes in target organisms.

Field Studies
Field trials have indicated that triazole-based pesticides can reduce pest populations significantly while posing minimal risk to non-target species. This makes them attractive candidates for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The bromine atoms and the triazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole with structurally related triazole derivatives, focusing on substituents, molecular properties, synthesis, and biological activities:

Compound Substituent Molecular Weight (g/mol) Key Properties Synthesis Route Biological/Functional Notes
This compound 2,2-Diethoxyethyl ~338.99 Ether group enhances polar solubility; bromine enables halogen bonding Likely condensation of diethoxyethyl aldehyde with 3,5-diamino-1,2,4-triazole Potential agrochemical intermediate; bromine supports cross-coupling reactivity
3,5-Dibromo-1-methyl-1H-1,2,4-triazole (CAS 23579-79-5) Methyl 240.88 High lipophilicity; simple structure Direct alkylation of triazole core Intermediate in organic synthesis; limited solubility in polar solvents
3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole (CAS 320424-28-0) 4-Fluorobenzyl 334.97 Aromatic ring enhances membrane penetration; fluorine adds electronegativity Substitution with fluorobenzyl halide Antimicrobial activity hypothesized due to fluorinated aromatic motif
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid (CAS 1148046-92-7) Acetic acid 284.89 Acidic functionality; forms salts for improved bioavailability Coupling of triazole with bromoacetic acid Bioactivity modulated by carboxylic acid group; potential prodrug candidate
Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate Benzoate ester ~357.97 Ester group hydrolyzable in vivo; aromaticity aids binding interactions Esterification of triazole-linked benzoic acid Prodrug applications; ester hydrolysis releases active metabolite
3,5-Dibromo-1-(3-buten-1-yl)-1H-1,2,4-triazole (CAS 1262197-55-6) Alkenyl 280.95 Unsaturated bond increases reactivity Alkylation with butenyl halide Susceptible to addition reactions; limited stability in oxidizing conditions
3,5-Dinitro-1H-1,2,4-triazole (CAS 26621-32-9) Nitro 159.06 Explosive potential; strong electron-withdrawing effects Nitration of triazole core High-energy material; unsuitable for biological use due to instability

Key Comparative Insights

Substituent Effects: Electron-Withdrawing Groups: Bromine (target compound) and nitro groups (CAS 26621-32-9) increase electrophilicity, but nitro derivatives are unstable. Solubility: Diethoxyethyl and acetic acid substituents enhance polar solubility compared to methyl or fluorobenzyl groups .

Synthetic Accessibility :

  • Condensation and alkylation are common routes. The target compound’s synthesis likely mirrors methods used for fluorobenzyl and alkenyl derivatives .

Biological Relevance :

  • Fluorobenzyl and benzoate esters show promise in antimicrobial and prodrug applications, respectively . The target compound’s bromine and ether groups may balance reactivity and solubility for agrochemical use.

Stability :

  • Ethers (target compound) are more stable than esters (CAS 1148046-92-7) or alkenes (CAS 1262197-55-6) under physiological conditions .

Biological Activity

3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The compound is characterized by its bromine substituents at the 3 and 5 positions of the triazole ring and a diethoxyethyl group at the 1 position. This unique structure contributes to its potential applications in medicinal chemistry and other fields.

  • Molecular Formula : C8_{8}H12_{12}Br2_{2}N3_{3}
  • Molecular Weight : 226.86 g/mol
  • CAS Number : 1240580-71-5
  • Melting Point : Approximately 201°C
  • Boiling Point : Approximately 364.8°C at 760 mmHg

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Alkylation : The introduction of the diethoxyethyl group is performed using an alkylating agent like 2,2-diethoxyethyl bromide in the presence of a base such as potassium carbonate.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The bromine atoms and the triazole ring facilitate binding to enzymes and receptors involved in critical cellular processes.

Pharmacological Profiles

Research indicates that compounds within the triazole family exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Triazoles have been shown to possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that related triazole compounds exhibit minimum inhibitory concentrations (MICs) against various pathogens including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some derivatives of triazoles have been evaluated for their anticancer effects against human cancer cell lines. For example, certain substituted triazoles have shown promising results in inhibiting cancer cell proliferation with GI50 values below 10 nM .

Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial properties of various triazoles, including derivatives similar to this compound:

CompoundMIC (μg/mL)Target Bacteria
Compound A0.125S. aureus
Compound B0.5E. coli
Compound C8Pseudomonas aeruginosa

These results indicate that modifications to the triazole structure can significantly enhance antimicrobial activity.

Anticancer Activity

A study assessed various triazole derivatives for their anticancer properties against a panel of human cancer cell lines:

CompoundCell LineGI50 (nM)
Compound DMDA-MB-435<10
Compound EOVCAR-3<10
Compound FA498<10

The findings suggest that specific structural modifications can lead to enhanced potency against cancer cells.

Q & A

Q. What are the recommended synthetic routes for 3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: A common approach involves bromination of the parent triazole scaffold followed by alkylation. For example, bromination of 1H-1,2,4-triazole derivatives using PBr₃ or NBS (N-bromosuccinimide) under controlled conditions can introduce bromine atoms at the 3,5-positions. Subsequent alkylation with 2,2-diethoxyethyl groups can be achieved via nucleophilic substitution in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃. Optimization includes:
  • Reaction Time: Extended reflux (18–24 hours) for complete substitution .
  • Solvent Choice: DMSO enhances solubility of intermediates but requires careful distillation under reduced pressure to avoid side reactions .
  • Catalysts: Acidic conditions (e.g., glacial acetic acid) can accelerate Schiff base formation in related triazole derivatives, suggesting potential applicability here .

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Methodological Answer:
  • Storage: Store in airtight containers under inert gas (N₂/Ar) in a dry, ventilated environment away from light. Temperature should be maintained below 25°C to prevent decomposition .
  • Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with oxidizing agents or heat sources due to potential exothermic decomposition .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the diethoxyethyl group (δ ~1.2 ppm for CH₃, δ ~3.6–4.0 ppm for OCH₂) and bromine substitution (absence of protons at C3/C5) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z for C₇H₁₀Br₂N₃O₂: ~343.8) .
  • HPLC: Purity ≥98% can be confirmed using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in triazole derivatives?

  • Methodological Answer:
  • Data Collection: Collect high-resolution single-crystal data (Mo/Kα radiation, λ = 0.71073 Å) and index reflections using SHELXT .
  • Refinement: Use SHELXL for least-squares refinement. Key parameters include R-factor convergence (<0.05) and analysis of residual electron density to identify disordered diethoxyethyl groups .
  • Validation: Check for Hirshfeld surface analysis to confirm intermolecular interactions (e.g., hydrogen bonding involving triazole N-H groups) .

Q. What strategies can address discrepancies in bioactivity data between this compound and related analogs?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., replacing diethoxyethyl with tetrahydro-2H-pyranyl) and compare bioactivity trends. For example, bulky groups may hinder membrane permeability, reducing antibacterial efficacy .
  • Experimental Controls: Use standardized assays (e.g., MIC for antimicrobial activity) with reference compounds (e.g., ampicillin) to normalize data across studies .
  • Metabolic Stability: Assess hydrolytic stability of the diethoxyethyl group in PBS (pH 7.4) to rule out decomposition as a confounding factor .

Q. How can computational modeling guide the design of triazole derivatives with enhanced electronic properties?

  • Methodological Answer:
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electron density distribution. The 3,5-dibromo substitution reduces π-electron density, making the triazole ring more electrophilic .
  • Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to predict reactivity. A smaller gap (e.g., <4 eV) suggests potential for charge-transfer interactions in materials science applications .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the thermal stability of brominated triazoles?

  • Methodological Answer:
  • Thermogravimetric Analysis (TGA): Perform TGA under N₂ to determine decomposition onset temperatures. Discrepancies may arise from impurities (e.g., residual solvents) or varying heating rates .
  • DSC Profiling: Differential scanning calorimetry can identify exothermic/endothermic events. For example, a melting point deviation >5°C suggests polymorphic forms or solvate formation .

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